Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound that features a piperidine ring substituted with a chlorobenzyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Chlorobenzyl Group: The piperidine ring is then substituted with a chlorobenzyl group through a nucleophilic substitution reaction.
Esterification: The resulting compound undergoes esterification to form the acetate ester.
Oxalate Formation: Finally, the compound is converted to its oxalate salt form through a reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of piperidine derivatives on biological systems.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring and chlorobenzyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(benzyloxy)methyl)piperidin-1-yl)acetate
- Methyl 2-(4-(methoxybenzyl)oxy)methyl)piperidin-1-yl)acetate
Uniqueness
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.C2H2O4/c1-20-16(19)10-18-8-6-14(7-9-18)12-21-11-13-2-4-15(17)5-3-13;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFCFXMZKCIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.